molecular formula C22H23FN2O6S2 B10860466 CRTH2-negative-control

CRTH2-negative-control

Cat. No.: B10860466
M. Wt: 494.6 g/mol
InChI Key: BEMUNJONNGSREM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRTH2-negative-control is a compound used in scientific research to study the role of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a receptor for prostaglandin D2, which plays a significant role in allergic inflammation and immune responses. The this compound is essential for understanding the specific actions and pathways mediated by CRTH2 by providing a baseline or control in experiments.

Preparation Methods

The preparation of CRTH2-negative-control involves several synthetic routes and reaction conditions. Typically, the synthesis starts with the selection of appropriate starting materials that can be chemically modified to achieve the desired structure. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the chemical transformations. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

CRTH2-negative-control undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to achieve the desired chemical transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CRTH2-negative-control has numerous scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactions of CRTH2 and its ligands.

    Biology: Helps in understanding the role of CRTH2 in immune cell signaling and function.

    Medicine: Used in research to develop new therapeutic agents targeting CRTH2 for treating allergic and inflammatory diseases.

    Industry: Applied in the development of diagnostic tools and assays for detecting CRTH2 activity.

Mechanism of Action

The mechanism of action of CRTH2-negative-control involves its interaction with CRTH2 receptors. By binding to these receptors, it helps in elucidating the pathways and molecular targets involved in CRTH2-mediated responses. The primary pathways include the activation of G-protein coupled receptors, leading to the production of type 2 cytokines (IL-4, IL-5, and IL-13), chemotaxis, and inhibition of apoptosis .

Comparison with Similar Compounds

CRTH2-negative-control is unique compared to other similar compounds due to its specific role in studying CRTH2-mediated pathways. Similar compounds include:

These comparisons highlight the specificity and importance of this compound in research focused on CRTH2-mediated pathways.

Properties

Molecular Formula

C22H23FN2O6S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-2-methylsulfonyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

InChI

InChI=1S/C22H23FN2O6S2/c1-24(33(30,31)16-6-3-14(23)4-7-16)15-5-9-20-19(12-22(26)27)18-11-17(32(2,28)29)8-10-21(18)25(20)13-15/h3-4,6-8,10-11,15H,5,9,12-13H2,1-2H3,(H,26,27)/t15-/m1/s1

InChI Key

BEMUNJONNGSREM-OAHLLOKOSA-N

Isomeric SMILES

CN([C@@H]1CCC2=C(C3=C(N2C1)C=CC(=C3)S(=O)(=O)C)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN(C1CCC2=C(C3=C(N2C1)C=CC(=C3)S(=O)(=O)C)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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